molecular formula C6H6FNO B142537 2-Amino-6-fluorophenol CAS No. 53981-25-2

2-Amino-6-fluorophenol

Cat. No. B142537
CAS RN: 53981-25-2
M. Wt: 127.12 g/mol
InChI Key: MDIAVSZFIQWYST-UHFFFAOYSA-N
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Description

2-Amino-6-fluorophenol (2-AFP) is an organic compound with the molecular formula C6H5FNH2. It is a white, crystalline solid with a molar mass of 129.11 g/mol and a melting point of 75-77 °C. 2-AFP is a derivative of phenol and is used in a variety of applications, including as a building block for synthesizing other compounds, as a catalyst in organic synthesis, and as a pharmaceutical agent.

Scientific Research Applications

  • Fluorescent Chemical Tools : 2-Amino-6-fluorophenol is used to construct fluorescent macromolecules, such as peptides and proteins, without disrupting their native biomolecular properties. These fluorescent amino acids are vital for studying biological systems, including tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

  • Biological Probes : The synthesis of novel fluorophores, like 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), demonstrates the utility of this compound derivatives in creating biological probes. These probes are significant for studying protein-protein interactions, acting as ratiometric sensors in biological assays (Vázquez, Blanco, & Imperiali, 2005).

  • Synthesis of Heterodinuclear Complexes : In inorganic chemistry, this compound derivatives are employed in the synthesis of heterodinuclear complexes. The presence of a fluorine atom in these ligands enables the use of 19F NMR spectroscopy as a tool to control the synthesis and study the properties of these complexes (Torelli, Belle, Gautier-Luneau, Hamman, & Pierre, 2002).

  • Genetic Encoding of Fluorescent Amino Acids : In genetic studies, this compound derivatives are used for the biosynthetic incorporation of fluorophores into proteins. This application is crucial for studying protein folding, structure, and dynamics (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).

  • Antifungal Applications : In pharmaceutical chemistry, derivatives of this compound, such as 6-Fluoro-8-quinolinol, have been explored for their antifungal properties (Gershon, Clarke, & Gershon, 2002).

  • Protease Sensing : this compound derivatives have been used in the design of protease-sensitive fluorogenic probes. These probes are significant for detecting enzyme activity and studying apoptosis in mammalian cells (Richard, Meyer, Jolivel, Massonneau, Dumeunier, Vaudry, Vaudry, Renard, & Romieu, 2008).

  • pH Measurement and Sensing : Fluorinated derivatives of this compound, such as N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, are used for intracellular pH measurement, demonstrating the compound's utility in biological and chemical sensing applications (Rhee, Levy, & London, 1995).

Safety and Hazards

2-Amino-6-fluorophenol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It is recommended to use personal protective equipment, ensure good ventilation, and avoid contact with skin and eyes when handling this compound .

Biochemical Analysis

Biochemical Properties

2-Amino-6-fluorophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as oxidoreductases and transferases. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, such as oxidative stress and cellular damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also influence metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, this compound may accumulate in the cytoplasm or nucleus, where it can interact with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, where it can participate in protein processing and trafficking .

properties

IUPAC Name

2-amino-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIAVSZFIQWYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314610
Record name 2-Amino-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53981-25-2
Record name 2-Amino-6-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53981-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-fluorophenol
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Synthesis routes and methods I

Procedure details

To a stirred slurry of 10% palladium on carbon (2.26 g, 2.12 mmol) in MeOH (100 mL) was added 4-bromo-2-fluoro-6-nitrophenol (5.00 g, 21.2 mmol). The reaction mixture was stirred under an H2 atmosphere until significant reduction was seen by TLC. The mixture was filtered through Celite and concentrated in vacuo. The resultant solid was triturated with hexanes and reconcentrated to remove residual MeOH and give 2-amino-6-fluorophenol as a dark gray solid. 1H NMR (DMSO-d6, 300 MHz) δ 10.86 (br s, 1H), 9.54 (br s, 2H), 7.25–7.19 (m, 1H), 7.13 (d, 1H), 6.94–6.86 (m, 1H).
Quantity
5 g
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2.26 g
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catalyst
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Quantity
100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a three neck flask, fitted with a magnetic stirrer, under inert atmosphere, a suspension of 2-fluoro-6-nitrophenol (5 g, 31.83 mmol), ammonium formate (6 g, 95.50 mmol) and Pd—C (10% w/w, 0.34 g, 3.2 mmol) in MeOH (100 ml) is stirred 0.5 h at room temperature. The reaction mixture is filtered through celite and concentrated in vacuo to give 2-amino-6-fluorophenol 1 (4 g) which is used in the next step without any further purification.
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5 g
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6 g
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-fluorophenol
Reactant of Route 2
2-Amino-6-fluorophenol
Reactant of Route 3
2-Amino-6-fluorophenol
Reactant of Route 4
2-Amino-6-fluorophenol
Reactant of Route 5
2-Amino-6-fluorophenol
Reactant of Route 6
2-Amino-6-fluorophenol

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